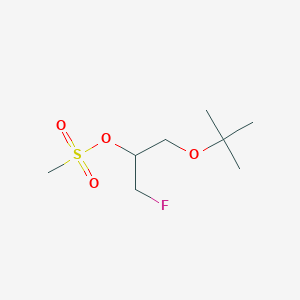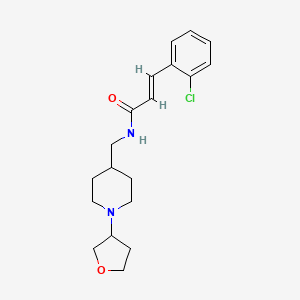![molecular formula C18H18N2O3S B2929529 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide CAS No. 1311996-48-1](/img/structure/B2929529.png)
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Therapeutic Agents
Sulfonamides, including compounds like 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide, play a crucial role in various therapeutic agents due to the primary sulfonamide moiety's versatility. This group is present in numerous clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications. The research and development of novel drugs incorporating this moiety, including multi-targeted receptor tyrosine kinase inhibitors like pazopanib, underline the ongoing importance of sulfonamides in medicine. These compounds continue to be the focus of patents, particularly as selective antiglaucoma drugs and antitumor agents/diagnostic tools, highlighting the sulfonamide group's potential to contribute to new therapeutic solutions (Carta, Scozzafava, & Supuran, 2012).
Sulfonamide Inhibitors and Anticancer Agents
Sulfonamide inhibitors have shown significant utility beyond their original antibacterial applications, extending into anticancer and antiviral therapies. Their role as HIV protease inhibitors and their incorporation into Alzheimer’s disease drugs exemplify the broadening scope of sulfonamide applications. Furthermore, the development of novel sulfonamide inhibitors targeting various biochemical pathways, including tyrosine kinase and histone deacetylase, underscores the adaptability and potential of sulfonamides in addressing complex diseases like cancer. This expansive utilization showcases the transformative impact of sulfonamides in modern pharmacology and their contribution to advancing cancer treatment and other conditions (Gulcin & Taslimi, 2018).
Glibenclamide and Neuroprotection
Glibenclamide, a drug known for its application in diabetes treatment due to its action on sulfonylurea receptors, has demonstrated promising neuroprotective effects in cerebral ischemia and stroke. This sulfonylurea compound is associated with reduced brain swelling, infarct volume, and improved neurological function in various models of stroke. Its ability to target the Sur1–Trpm4 channel following ischemia presents a novel therapeutic avenue for mitigating the adverse outcomes of stroke, showcasing the potential for repositioning established drugs like glibenclamide for neuroprotective purposes (Simard et al., 2014).
Environmental and Ecotoxicological Impact
While not directly related to the compound , it's important to consider the broader category of sulfonamides and their derivatives, which have been investigated for their environmental fate and ecotoxicological impact. Studies on alkylphenol ethoxylates (APEs) and their degradation into more persistent compounds like alkylphenols (APs) raise concerns about the environmental persistence and potential endocrine-disrupting effects of such substances. These investigations highlight the necessity of assessing the environmental and health implications of sulfonamide compounds and their metabolites, underscoring the importance of sustainable pharmaceutical practices (Ying, Williams, & Kookana, 2002).
Eigenschaften
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)10-11-24(22,23)20-12-16(18(19)21)15-4-2-3-5-17(15)20/h2-11,16H,12H2,1H3,(H2,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHECIZQIYXSL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2929446.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2929456.png)
![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2929459.png)

![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2929464.png)

![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)
![3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929468.png)
